N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound that features a pyridazine ring fused with a phenyl group and a thiophene ring
Mechanism of Action
Target of Action
The primary target of this compound is the thyroid hormone receptor β (THR-β) . The thyroid hormone receptor β is primarily located in the liver and plays a crucial role in lipid metabolism .
Mode of Action
The compound acts as an agonist to the thyroid hormone receptor β (THR-β) . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it .
Biochemical Pathways
The activation of the thyroid hormone receptor β (THR-β) by the compound leads to beneficial effects on lipid levels . This is primarily due to the role of THR-β in lipid metabolism in the liver . It’s important to note that adverse effects, including cardiac effects, are mediated by thyroid hormone receptor α (thr-α) .
Result of Action
The activation of the thyroid hormone receptor β (THR-β) by the compound leads to a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks . This suggests that the compound could potentially be used in the treatment of conditions related to lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.
Coupling with Phenyl Group: The pyridazine derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: It is explored for use in the development of novel materials with specific electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Uniqueness
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is unique due to its combination of a pyridazine ring with a thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKRUZOJUMBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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